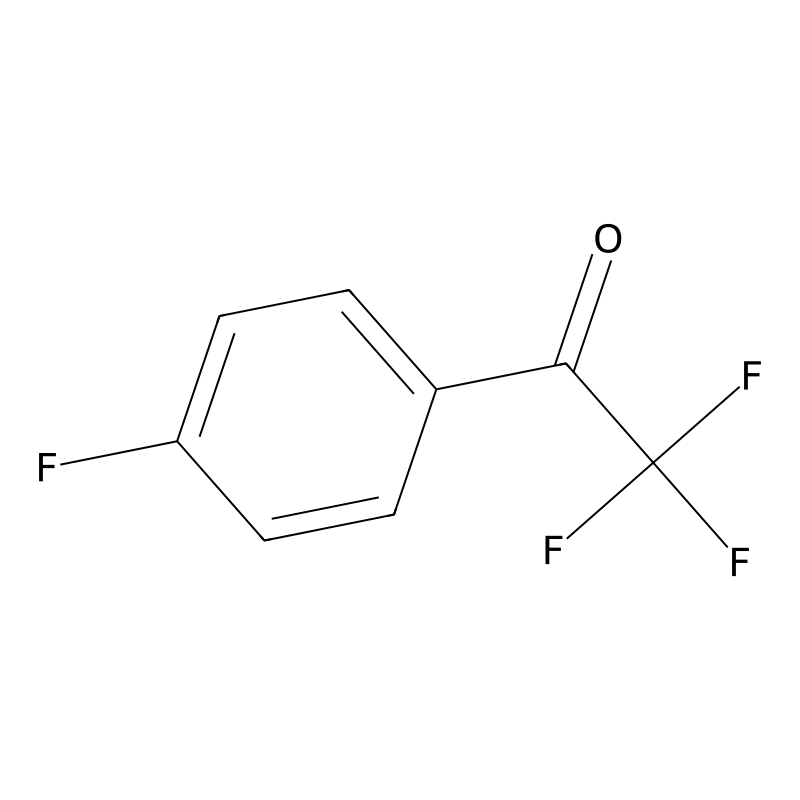2,2,2,4'-Tetrafluoroacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Fluorinated Organic Compounds
Due to the presence of multiple fluorine atoms, 2,2,2,4'-tetrafluoroacetophenone serves as a valuable precursor for the synthesis of other fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can significantly impact their physical and chemical properties, such as:
- Increasing lipophilicity: This can enhance the molecule's ability to pass through cell membranes, making it potentially useful for drug delivery applications [].
- Modifying electronic properties: Fluorine's electron-withdrawing nature can influence the reactivity of the molecule, allowing for the fine-tuning of its behavior in various reactions [].
Researchers have utilized 2,2,2,4'-tetrafluoroacetophenone as a starting material for the synthesis of diverse fluorinated molecules, including:
- Pharmaceuticals: Fluorine substitution is a common strategy in medicinal chemistry to improve drug potency, selectivity, and metabolic stability []. 2,2,2,4'-Tetrafluoroacetophenone can serve as a building block for the synthesis of novel fluorinated drug candidates [].
- Functional materials: Fluorinated organic materials often exhibit unique properties such as high thermal and chemical stability, making them valuable for applications in electronics, optoelectronics, and materials science []. 2,2,2,4'-Tetrafluoroacetophenone can be incorporated into the design of these functional materials to introduce desired properties [].
Research on Fluorine-Carbon Bond Activation
- Degradation of persistent organic pollutants: Many industrial chemicals and environmental contaminants possess strong C-F bonds, making them highly persistent in the environment. Research on C-F bond activation is essential for developing strategies to degrade these harmful pollutants [].
- Synthesis of complex molecules: Selective C-F bond activation enables the controlled introduction of functional groups into fluorinated molecules, allowing for the synthesis of complex and diverse structures with tailored properties.
2,2,2,4'-Tetrafluoroacetophenone is an organic compound with the molecular formula CHFO and a CAS number of 655-32-3. This compound is characterized by the presence of four fluorine atoms and an acetophenone moiety, which contributes to its unique chemical properties. The linear formula for this compound is represented as FCHCOCF. It is a colorless to pale yellow liquid that is soluble in organic solvents and exhibits significant volatility .
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction: This compound can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.
- Halogenation: The presence of fluorine atoms allows for further halogenation under appropriate conditions, potentially leading to more complex fluorinated compounds .
The biological activity of 2,2,2,4'-Tetrafluoroacetophenone has been explored in various studies. It exhibits moderate antibacterial properties and has been investigated for its potential as a pesticide due to its ability to disrupt biological membranes. Additionally, the compound's fluorinated nature may contribute to unique pharmacokinetic properties, making it of interest in medicinal chemistry .
Several methods are available for synthesizing 2,2,2,4'-Tetrafluoroacetophenone:
- Fluorination of Acetophenone: This method involves the direct fluorination of acetophenone using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
- Rearrangement Reactions: Starting from 4-chloroacetophenone, a rearrangement reaction can yield 2,2,2,4'-Tetrafluoroacetophenone through selective fluorination.
- Electrophilic Aromatic Substitution: This approach utilizes electrophilic aromatic substitution reactions on aromatic rings with suitable fluorinated reagents .
The applications of 2,2,2,4'-Tetrafluoroacetophenone are diverse:
- Pharmaceutical Industry: Its unique chemical properties make it a candidate for drug development and synthesis.
- Agricultural Chemicals: The compound is explored for use in pesticides due to its biological activity against pests.
- Material Science: It serves as an intermediate in the synthesis of fluorinated polymers and other materials .
Interaction studies involving 2,2,2,4'-Tetrafluoroacetophenone have focused on its reactivity with biological molecules. Research indicates that the compound can interact with proteins and enzymes due to its electrophilic nature. These interactions can lead to alterations in enzyme activity or protein structure, which is critical for understanding its potential therapeutic effects or toxicity profiles .
Several compounds share structural similarities with 2,2,2,4'-Tetrafluoroacetophenone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoroacetophenone | CHFO | Two fluorine atoms; less reactive than tetrafluorinated version |
| 2-Trifluoroacetophenone | CHFO | One less fluorine; different biological activity |
| 4-Fluoroacetophenone | CHFO | One fluorine atom; used in similar applications |
The uniqueness of 2,2,2,4'-Tetrafluoroacetophenone lies in its high level of fluorination which enhances its stability and reactivity compared to its less substituted counterparts. This characteristic makes it particularly valuable in specialized chemical syntheses and applications within pharmaceuticals and agrochemicals .
XLogP3
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








